molecular formula C6H10N2O B112695 4-Aminooxane-4-carbonitrile CAS No. 50289-12-8

4-Aminooxane-4-carbonitrile

Cat. No.: B112695
CAS No.: 50289-12-8
M. Wt: 126.16 g/mol
InChI Key: RNLRIDPDRLEOSF-UHFFFAOYSA-N
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Description

4-Aminooxane-4-carbonitrile, also known as 4-aminotetrahydro-2H-pyran-4-carbonitrile, is a heterocyclic compound with the molecular formula C6H10N2O. It is characterized by the presence of an oxane ring substituted with an amino group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminooxane-4-carbonitrile can be synthesized through several methodsAnother method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Aminooxane-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research explores its role in drug development, particularly in designing compounds with therapeutic potential.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminooxane-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and engage in other interactions. These properties make it a valuable intermediate in various chemical and biological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-aminooxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLRIDPDRLEOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622203
Record name 4-Aminooxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50289-12-8
Record name 4-Aminooxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminooxane-4-carbonitrile
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Synthesis routes and methods I

Procedure details

8 ml of ammonium hydroxide, 1.58 g of ammonium chloride and 1.23 g of sodium cyanide were successively introduced and the solution obtained was cooled in an ice/methanol bath at about -7° C. 2 ml of tetrahydro-4H-pyran-4-one were added at a temperature of ≤0° C., and the reaction medium was allowed to rise to ambient temperature with vigorous stirring for 18 hours. After extracting 3 times with methylene chloride, washing with salt water and drying, 2.49 g of the expected product (translucent crystals) melting at approximately 46°-47° C. were obtained.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tetrahydropyran-4-one (150 g, 1.50 mol) in methanol (1500 mL) was added potassium cyanide (6.0 M in water, 400 mL, 2.4 mol), ammonium hydroxide (25% solution in water, 1000 mL, 7.4 mol), and ammonium chloride (161 g, 3.00 mol). The reaction mixture was heated to 70° C. After 16 hours, the reaction mixture was cooled, quenched with cold brine (2000 mL), and extracted with dichloromethane (4×1500 mL). The organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 4-amino-tetrahydro-2H-pyran-4-carbonitrile. The material was used without further purification.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

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